3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines an indole ring with a dihydropyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the dihydropyridine moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(5-Methyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole
- 3-[2-(5-Propyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole
Uniqueness
The uniqueness of 3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethyl group in the dihydropyridine moiety can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
86981-02-4 |
---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-[2-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1-methylindole |
InChI |
InChI=1S/C18H24N2/c1-3-15-7-6-11-20(13-15)12-10-16-14-19(2)18-9-5-4-8-17(16)18/h4-5,7-9,14H,3,6,10-13H2,1-2H3 |
InChI Key |
YXHMGTHXWDXYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCN(C1)CCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.